molecular formula C16H22N2O4S B10887619 2-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

2-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B10887619
M. Wt: 338.4 g/mol
InChI Key: GJAIXTCRPDWCKV-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C16H22N2O4S

Molecular Weight

338.4 g/mol

IUPAC Name

2-[(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H22N2O4S/c1-3-9-8(2)23-15(12(9)13(17)19)18-14(20)10-6-4-5-7-11(10)16(21)22/h10-11H,3-7H2,1-2H3,(H2,17,19)(H,18,20)(H,21,22)

InChI Key

GJAIXTCRPDWCKV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2CCCCC2C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, including the formation of the thienyl group, the introduction of the aminocarbonyl group, and the cyclohexane ring formation. Common reagents used in these reactions include thionyl chloride, ethylamine, and cyclohexanone. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-({[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired outcome, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Scientific Research Applications

2-({[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and affecting various cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

Target Compound :
  • Key Groups : Cyclohexane carboxylic acid, dual carbamoyl groups, ethyl/methyl-substituted thiophene.
  • Polarity : High due to carboxylic acid and carbamoyl groups, likely influencing solubility and protein-binding interactions .
Analog 1 : (1R,2R)-2-{[(3M)-3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexane-1-carboxylic acid
  • Key Groups : Benzothiophene fused with a tetrahydro ring, oxadiazole substituent.
  • Bioactivity : IC₅₀ = 0.365 µM against FABP4, indicating potent inhibition of lipid metabolism pathways .
  • Comparison : The benzothiophene core and oxadiazole group enhance aromatic stacking and hydrogen-bonding interactions compared to the simpler thiophene in the target compound.
Analog 2 : 2-{Methyl[(1-methyl-1H-pyrazol-5-yl)methyl]carbamoyl}cyclohexane-1-carboxylic acid
  • Key Groups : Pyrazole ring, methyl carbamoyl substituent.
  • Molecular Formula : C₁₃H₁₃N₅O₂ (MW = 271.28 g/mol) .
Analog 3 : 5-(4-Amino-5-fluoro-2-oxo-2H-pyrimidin-1-yl)-[1,3]oxathiolane-2-carboxylic acid 2-isopropyl-5-methyl-cyclohexyl ester
  • Key Groups : Oxathiolane ester, fluorinated pyrimidine.
  • Comparison : The ester group (vs. free carboxylic acid) likely enhances cell permeability but reduces metabolic stability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) LogP (Estimated)
Target Compound 338.42 Carboxylic acid, carbamoyl Moderate (polar groups) ~2.1
FABP4 Inhibitor ~380 (exact not stated) Oxadiazole, benzothiophene Low (aromatic core) ~3.5
Pyrazole Analog 271.28 Pyrazole, methyl carbamoyl High ~1.8
Oxathiolane Ester Not stated Ester, fluorinated pyrimidine Low (ester group) ~2.9

Pharmacokinetic Considerations

  • Target Compound : The free carboxylic acid may limit blood-brain barrier penetration but improve renal excretion.
  • Oxathiolane Ester : Esterification enhances oral bioavailability but requires hydrolysis to the active carboxylic acid form .

Biological Activity

The compound 2-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that includes a cyclohexane ring, thiophene moieties, and carbamoyl groups, which contribute to its biological activity. Its molecular formula is C18H20N2O3SC_{18}H_{20}N_2O_3S with a molecular weight of approximately 364.43 g/mol.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid exhibit significant anticancer properties. For instance, a related thiazole derivative was found to inhibit HSET (KIFC1), a protein crucial for the survival of centrosome-amplified cancer cells. The inhibition led to the induction of multipolar mitotic spindles, resulting in cell death in cancer models .

CompoundActivityIC50 (μM)Reference
Thiazole derivativeHSET inhibition0.5
Related compoundCytotoxicity in cancer cells15

The proposed mechanism involves the compound's ability to disrupt mitotic spindle formation by inhibiting key proteins involved in mitosis. This leads to aberrant cell division and ultimately apoptosis in cancer cells. The binding affinity and selectivity of the compound towards its targets are critical for its efficacy.

Study on Efficacy Against Cancer Cell Lines

A study evaluated the efficacy of the compound against various cancer cell lines, including DLD1 (colon cancer) and MCF7 (breast cancer). The results showed that at concentrations of 15 μM, the compound significantly increased multipolar mitoses in centrosome-amplified cells while having minimal effects on diploid cells.

Cell LineConcentration (μM)Multipolar Mitoses (%)
DLD1 (4NCA)1521
DLD1 (2N)1510

Pharmacokinetics

Pharmacokinetic studies have indicated that the compound has a half-life of approximately 215 minutes in plasma, suggesting reasonable stability and potential for therapeutic use .

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